molecular formula C23H22N6O B2888526 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1257548-63-2

2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2888526
CAS No.: 1257548-63-2
M. Wt: 398.47
InChI Key: OZOYSVKJAZHKTK-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic compound of significant interest in medicinal chemistry research due to its complex molecular architecture, which incorporates several privileged heterocyclic scaffolds. Its structure features an indole moiety linked via an ethanone bridge to a piperazine ring, which is further connected to a pyridazine-pyridine biheteroaryl system. Indole, pyridine, and pyridazine are fundamental structures frequently encountered in bioactive molecules and approved therapeutics, with documented applications spanning antimicrobial, anti-inflammatory, and anticancer agents . The piperazine ring is a particularly versatile and widespread motif in drug discovery, often utilized to fine-tune physicochemical properties, serve as a conformational scaffold, or act as a linker to optimally position key pharmacophoric elements for target interaction . The specific integration of a pyridazinone core, as seen in related compounds, points to its potential relevance in developing kinase inhibitors . Similarly, the presence of the piperazine moiety suggests this compound may be a valuable intermediate or functional probe for synthesizing and evaluating novel therapeutic agents, particularly in oncology and central nervous system (CNS) drug discovery . Researchers can leverage this compound as a key synthon for constructing more complex polycyclic structures or as a tool compound for investigating biological pathways modulated by heterocycle-rich small molecules. Its design embodies modern strategies in lead optimization, making it a subject for studies in structure-activity relationships (SAR) and the development of targeted therapies.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(17-29-12-10-18-5-1-2-7-21(18)29)28-15-13-27(14-16-28)22-9-8-20(25-26-22)19-6-3-4-11-24-19/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOYSVKJAZHKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the pyridazine ring through a series of condensation reactions. The final step involves the coupling of the piperazine moiety under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole and pyridazine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Piperazine-Ethanone Scaffolds

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Key Substituents/Modifications Pharmacological Activity Reference
Target Compound Pyridin-2-yl-pyridazin-3-yl on piperazine Not explicitly reported (N/A) N/A
2-(4-(Pyridin-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone (3a) Tosyl group on indole 5-HT6 receptor antagonism
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) 4-Iodophenylsulfonyl on indole Enhanced receptor binding affinity
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl and 2-methoxyphenyl on piperazine Antipsychotic (anti-dopaminergic)
2-(1H-Indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone Pyridazin-3-yloxy on piperidine Not reported
Key Observations:
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., tosyl in 3a) or bulky substituents (e.g., iodophenylsulfonyl in 3f) on the indole nitrogen modulates receptor selectivity. 3a demonstrates 5-HT6 receptor antagonism, while 3f shows enhanced binding due to halogen interactions .
  • Piperazine vs.
  • Antipsychotic Activity : Biphenyl-piperazine derivatives () exhibit anti-dopaminergic activity, suggesting that similar compounds with optimized substituents may target dopamine receptors .
Analytical Data Comparison:
  • Elemental Analysis: For example, compound 3a () showed minor deviations in carbon (C: 59.92% vs. calcd. 60.11%) and nitrogen (N: 14.80% vs. calcd. 14.60%), typical of synthetic impurities .
  • Spectral Data : 13C NMR signals for carbonyl groups (δ ~193 ppm) and aromatic carbons (δ 110–160 ppm) are consistent across analogues, confirming structural integrity .

Pharmacological and Computational Insights

  • QSAR Studies: Aryl piperazine derivatives with ethanone linkers () demonstrate that electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with anti-dopaminergic activity. This suggests that the target compound’s pyridazine-pyridine system may enhance EA, favoring CNS targeting .
  • Receptor Binding : The pyridazine ring’s nitrogen atoms may engage in hydrogen bonding with serotonin receptors, similar to the sulfonyl groups in 3a and 3f .

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone represents a complex structure with potential biological significance, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₉H₂₃N₅O
  • Molecular Weight : 353.43 g/mol
  • IUPAC Name : 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

The compound features an indole moiety linked to a piperazine ring, which is further substituted with a pyridazine and pyridine group. This structural complexity suggests a rich potential for interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including Escherichia coli and Mycobacterium tuberculosis . The mechanism often involves interference with bacterial biofilm formation and persister cell formation, which are critical for antibiotic tolerance.

Anticancer Potential

Indole derivatives are well-documented for their anticancer activities. Research indicates that modifications in the indole structure can enhance cytotoxicity against cancer cell lines. For example, the presence of a piperazine moiety has been associated with increased apoptosis in tumor cells .

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. Specifically, its ability to inhibit acetylcholinesterase (AChE) has been explored, with findings indicating moderate inhibition rates that could be beneficial in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, M. tuberculosis
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModerate AChE inhibition

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and piperazine precursors. The synthetic route may include:

  • Formation of Indole Derivative : Starting from an appropriate indole precursor.
  • Piperazine Ring Formation : Utilizing piperazine derivatives to form the core structure.
  • Pyridazine Substitution : Introducing the pyridazine moiety through nucleophilic substitution reactions.

This synthetic pathway underscores the importance of optimizing conditions to enhance yield and purity.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various indole derivatives, it was found that modifications similar to those present in 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of various indole derivatives demonstrated that compounds with structural similarities to the target compound showed IC50 values in the micromolar range against several cancer cell lines. This suggests that further exploration into this class of compounds could yield potent anticancer agents .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and purification techniques. For example:

  • Nucleophilic substitution steps (e.g., piperazine coupling) require anhydrous conditions and inert atmospheres to prevent side reactions .
  • Heterocyclic ring formation (pyridazine/indole) may benefit from microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to isolate high-purity product .
Critical Parameters Impact on Yield/Purity
Temperature (80–120°C)Higher temps accelerate coupling but may degrade sensitive groups
Solvent (DMF vs. THF)Polar aprotic solvents enhance nucleophilicity of piperazine
Catalyst (Pd/Cu)Transition metals improve cross-coupling efficiency

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR resolves proton environments (e.g., indole NH at δ 10–12 ppm, pyridazine protons at δ 8–9 ppm) .
  • X-ray Crystallography : Determines absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in piperazine moieties) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C23H21N5O) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions often arise from structural analogs with minor substituent variations. Strategies include:

  • Comparative Structure-Activity Relationship (SAR) Studies : Test derivatives with systematic substitutions (e.g., fluorophenyl vs. methoxyphenyl) to identify critical pharmacophores .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
Substituent Reported Activity Potential Confounder
4-FluorophenylAnticancer (IC50 = 2 µM)Solubility differences in DMSO
3-MethoxyphenylNeuroprotectiveOff-target kinase inhibition

Q. What strategies are recommended for identifying molecular targets and mechanisms of action in neurological disorders?

Methodological Answer:

  • Receptor Binding Assays : Screen against cannabinoid (CB1/CB2) or serotonin (5-HT2A) receptors using radiolabeled ligands (e.g., [3H]-CP55940) .
  • Molecular Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses in receptor active sites (e.g., CB1 transmembrane domain) .
  • In Vivo Behavioral Models : Test anxiolytic effects in zebrafish or rodent elevated plus-maze assays .

Q. How can computational modeling predict pharmacokinetic properties (e.g., bioavailability, BBB penetration)?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 2–3), topological polar surface area (<90 Ų for BBB penetration), and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier permeability using lipid bilayer models (e.g., CHARMM-GUI) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzymatic inhibition data (e.g., IC50 variability)?

Methodological Answer:

  • Enzyme Source Variability : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine COX-2) .
  • Redox Interference : Add antioxidants (e.g., ascorbic acid) to assays to rule out artifactual oxidation .

Experimental Design

Q. What in vitro/in vivo models are suitable for evaluating anticancer activity?

Methodological Answer:

  • In Vitro : MTT assays on HeLa or MCF-7 cells with IC50 determination (48–72 hr exposure) .
  • In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed at 10–50 mg/kg (oral/IP) .

Synthetic Scalability

Q. How can stereochemical integrity be maintained during scale-up synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction in piperazine coupling .
  • Continuous Flow Reactors : Minimize racemization via precise temperature/residence time control .

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